S-p-methoxybenzyl-D-cysteine
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427157 | |
| Record name | S-p-methoxybenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58290-34-9 | |
| Record name | S-p-methoxybenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to S-(4-Methoxybenzyl)-D-cysteine in Peptide Synthesis
Introduction: Unveiling the Role of CAS 58290-34-9 in Advanced Peptide Synthesis
In the landscape of therapeutic peptide development, the precise and controlled assembly of amino acid building blocks is paramount. For cysteine-containing peptides, which are crucial for forming stabilizing disulfide bridges and for site-specific conjugation, the strategic use of protecting groups is a critical determinant of synthetic success. This guide provides an in-depth technical overview of S-(4-Methoxybenzyl)-D-cysteine (H-D-Cys(Mob)-OH), identified by CAS number 58290-34-9, a key reagent in solid-phase peptide synthesis (SPPS).
This document moves beyond a simple datasheet to offer researchers, scientists, and drug development professionals a comprehensive understanding of the properties, applications, and strategic considerations for employing this versatile building block. We will delve into the causality behind its use, provide detailed experimental workflows, and offer a comparative analysis of its performance against other common cysteine-protecting strategies.
Physicochemical Properties of S-(4-Methoxybenzyl)-D-cysteine
The foundational characteristics of H-D-Cys(Mob)-OH are summarized below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 58290-34-9 | [1] |
| Synonyms | H-D-Cys(Mob)-OH, (2S)-2-amino-3-[(4-methoxybenzyl)sulfanyl]propanoic acid | |
| Molecular Formula | C11H15NO3S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
The Methoxybenzyl (Mob) Group: A Strategic Choice for Thiol Protection
The utility of H-D-Cys(Mob)-OH in peptide synthesis is intrinsically linked to the properties of the 4-methoxybenzyl (Mob) protecting group on the sulfur atom of the cysteine side chain. The primary function of any cysteine protecting group is to prevent the highly nucleophilic thiol group from engaging in undesirable side reactions, such as oxidation to form incorrect disulfide bonds or alkylation during the iterative steps of peptide chain elongation.[2]
The Mob group is classified as an acid-labile protecting group, meaning it is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during SPPS but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin support.[3][4]
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The Mob group offers a specific set of advantages and disadvantages when compared to other commonly used protecting groups like Trityl (Trt) and Acetamidomethyl (Acm).
| Protecting Group | Cleavage Conditions | Stability to Fmoc Deprotection (Piperidine) | Key Advantages | Key Disadvantages |
| Methoxybenzyl (Mob) | Strong acids (e.g., HF, TFMSA, TFA with scavengers) | Stable | Good stability for Boc-SPPS; can be used orthogonally with very acid-labile groups. | Requires harsh acidic conditions for complete removal, which may not be suitable for all peptides. |
| Trityl (Trt) | Mild acids (e.g., TFA) | Stable | Easily removed during standard TFA cleavage; cost-effective. | Can be prematurely cleaved to some extent during prolonged synthesis; the bulky group can sometimes hinder coupling reactions. |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver salts | Stable | Orthogonal to both Fmoc and Boc strategies; allows for selective, on-resin or post-cleavage disulfide bond formation. | Removal requires specific and sometimes toxic reagents; not removed by standard TFA cleavage. |
The choice between these protecting groups is dictated by the overall synthetic strategy, particularly for complex peptides with multiple disulfide bridges where orthogonal protection schemes are necessary to ensure the correct disulfide bond connectivity.[5]
Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow
The primary application of H-D-Cys(Mob)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).
Experimental Protocol: Synthesis of a Cysteine-Containing Peptide
This protocol provides a detailed, step-by-step methodology for the synthesis of a model peptide containing a D-cysteine residue introduced using Fmoc-D-Cys(Mob)-OH.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 5 mL).
2. First Amino Acid Loading:
-
Dissolve Fmoc-D-Cys(Mob)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
3. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF (5 x 5 mL) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as diisopropylcarbodiimide (DIC) (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection of the Mob Group:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Cys(Mob), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] For more robust cleavage of the Mob group, a cocktail containing TFA and thioanisole may be required.[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic by-products.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Case Study: Synthesis of Conotoxins
Conotoxins are a class of disulfide-rich peptides found in the venom of marine cone snails, with significant therapeutic potential as highly selective ion channel blockers.[8] Their complex disulfide connectivity necessitates a sophisticated synthetic approach, often relying on orthogonal protecting groups for the cysteine residues.
In the synthesis of certain conotoxins with three disulfide bonds, an orthogonal strategy employing Mob, Trt, and Acm protecting groups has been successfully demonstrated.[5] This allows for the sequential and regioselective formation of each disulfide bridge. For instance, the Trt group can be removed on-resin under mildly acidic conditions to form the first disulfide bond, followed by iodine-mediated removal of the Acm group for the second disulfide linkage. Finally, the Mob group is removed during the final cleavage from the resin, and the third disulfide bond is formed. This exemplifies the strategic utility of the Mob group in the synthesis of complex, multi-disulfide-containing peptides.
Conclusion: A Valuable Tool for Advanced Peptide Synthesis
S-(4-Methoxybenzyl)-D-cysteine (CAS 58290-34-9) is a crucial building block for the synthesis of D-cysteine-containing peptides. The Mob protecting group provides a balance of stability and lability that makes it particularly useful in certain synthetic strategies, especially in Boc-SPPS and in orthogonal approaches for the synthesis of complex peptides with multiple disulfide bonds. A thorough understanding of its properties, cleavage conditions, and a comparative assessment against other protecting groups, as outlined in this guide, is essential for its effective implementation in the development of novel peptide therapeutics.
References
-
Chemcd. View MSDS for 05950. [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(15), 5789.
- Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(12), e3219.
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 17(1), 84-91.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- White, P. (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
CDN. Cleavage Cocktail Selection. [Link]
- Robinson, S. D., & Norton, R. S. (2014). Conotoxins: from marine venom to drug discovery. Future medicinal chemistry, 6(13), 1477-1492.
Sources
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- 4. scribd.com [scribd.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Methodological & Application
Application Notes & Protocols: A Guide to S-p-methoxybenzyl-D-cysteine for Regioselective Disulfide Bond Formation
Abstract: The precise formation of multiple, specific disulfide bonds is a formidable challenge in the chemical synthesis of complex peptides and proteins. Regioselective disulfide bridging is critical for imposing conformational constraints that dictate biological activity, stability, and therapeutic potential.[1][2] This guide provides an in-depth exploration of the S-p-methoxybenzyl (Mob) protecting group, particularly in the context of D-cysteine, as a cornerstone of orthogonal protection strategies. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into troubleshooting for researchers, chemists, and drug development professionals aiming to synthesize intricate, disulfide-rich peptides with enhanced proteolytic resistance.
The Strategic Imperative for Regioselective Disulfide Bonds
Disulfide bonds are vital post-translational modifications that stabilize the tertiary and quaternary structures of proteins and peptides.[3] In therapeutic peptides, such as conotoxins, insulin, and various peptide hormones, the specific connectivity of cysteine residues is non-negotiable for target affinity and function.[1] The random oxidation of multiple cysteine thiols typically results in a heterogeneous mixture of disulfide isomers, leading to low yields of the desired product and significant purification challenges.[4][5]
To overcome this, chemists employ orthogonal protection strategies . This approach involves protecting the thiol side chains of different cysteine residues with distinct protecting groups that can be removed under specific, non-interfering conditions.[4][6] This allows for the controlled, stepwise formation of each disulfide bond in the desired pattern. The incorporation of D-amino acids, such as D-cysteine, further enhances the therapeutic value by increasing the peptide's resistance to degradation by natural proteases, which are stereospecific for L-amino acids.[7]
The S-p-methoxybenzyl (Mob) Group: A Key Orthogonal Tool
The S-p-methoxybenzyl (Mob) group is a benzyl-based thiol protecting group distinguished by its relative stability to acids. This property positions it as a crucial component in multi-layered orthogonal schemes, particularly within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.[4][6]
Causality of Experimental Choice: Why Use Mob?
The utility of the Mob group lies in its unique acid lability, which is intermediate between highly acid-sensitive groups like trityl (Trt) and methoxytrityl (Mmt), and extremely stable groups requiring harsh, specific reagents for cleavage, like acetamidomethyl (Acm).
-
Trityl (Trt) / Methoxytrityl (Mmt): Cleaved by very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This allows for the formation of the first disulfide bond while the peptide is still on the solid support.
-
Acetamidomethyl (Acm): Stable to the acidic conditions used for SPPS cleavage but is removed by electrophilic reagents, most commonly iodine, which simultaneously oxidizes the newly freed thiols to form a disulfide bond.[1][8]
-
S-p-methoxybenzyl (Mob): Requires strong acidic conditions for removal, typically anhydrous hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)/TFA mixture.[8][9] This makes it ideal for protecting the final pair of cysteines, as it remains intact during the removal of other protecting groups and is cleaved during the final peptide-resin cleavage step or in a dedicated post-cleavage step.
This tiered lability is the foundation of regioselective synthesis. A summary of commonly used orthogonal protecting groups is presented below.
Table 1: Comparison of Common Orthogonal Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Chemical Structure (Side Chain) | Typical Cleavage Conditions | Orthogonality Notes |
| Trityl | Trt | -S-C(C₆H₅)₃ | 1-2% TFA in DCM; TFA cleavage cocktail with scavengers.[5][7] | Highly acid-labile. Removed orthogonally to Acm and Mob. |
| Methoxytrityl | Mmt | -S-C(C₆H₅)₂(C₆H₄OCH₃) | ~1% TFA in DCM (even more labile than Trt).[8] | Ideal for on-resin disulfide formation due to extreme acid sensitivity. |
| Acetamidomethyl | Acm | -S-CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate, Silver salts.[1] | Stable to acidolysis. Cleaved by electrophilic attack. |
| p-Methoxybenzyl | Mob | -S-CH₂-C₆H₄-OCH₃ | Strong acids: HF, TFMSA/TFA.[8][9] | Acid-labile but requires much stronger conditions than Trt/Mmt. |
| tert-Butyl | tBu | -S-C(CH₃)₃ | PhS(O)Ph/CH₃SiCl₃ in TFA; Mercury(II) acetate.[1] | Very stable to standard TFA cleavage. |
Workflow for Regioselective Synthesis of a Three-Disulfide Peptide
The following workflow illustrates the strategic application of S-p-methoxybenzyl-D-cysteine in combination with other orthogonal protecting groups for the synthesis of a complex peptide containing three specific disulfide bonds.
Figure 1: Stepwise workflow for regioselective formation of three disulfide bonds.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence. Handle all reagents with appropriate safety precautions.
Protocol 1: SPPS Incorporating Fmoc-D-Cys(Mob)-OH
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1][10]
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride for protected fragments, Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash thoroughly with DMF (3-5 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading), including Fmoc-D-Cys(Mob)-OH, with a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF for 2-5 minutes.
-
Expert Insight: To minimize racemization of cysteine residues, consider using a carbodiimide-based method such as DIPCDI/Oxyma or minimizing the pre-activation time with aminium-based reagents.[5][11]
-
Add the activated amino acid solution to the resin and couple for 40-60 minutes.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next cycle.
-
Peptide Assembly: Repeat steps 2-4 until the full peptide sequence is assembled.
Protocol 2: Stepwise Deprotection and Oxidation (Based on Figure 1)
This protocol outlines the formation of three disulfide bonds using Mmt, Acm, and Mob as orthogonal protecting groups.
A. Formation of the First Disulfide Bond (Mmt-Cys Pair)
-
Selective Mmt Deprotection (On-Resin):
-
On-Resin Oxidation:
-
Treat the resin with a solution of iodine (10 equivalents) in DMF for 1-2 hours.[5] Alternatively, air oxidation in a basic buffer (e.g., Tris buffer, pH 8) can be used but is typically slower.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
B. Cleavage and Formation of the Second Disulfide Bond (Acm-Cys Pair)
-
Peptide Cleavage from Resin:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). The Mob group will remain intact.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification (Optional): Purify the crude, single-disulfide peptide by reverse-phase HPLC to simplify subsequent steps.
-
Acm Removal and Oxidation:
-
Dissolve the peptide in an aqueous organic solvent (e.g., aqueous acetic acid, methanol, or acetonitrile).
-
Add a solution of iodine (5-10 fold molar excess) dissolved in the same solvent system.
-
Stir the reaction for 30-90 minutes at room temperature, monitoring by HPLC-MS.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the resulting two-disulfide peptide by RP-HPLC.
-
C. Formation of the Third Disulfide Bond (Mob-Cys Pair)
-
Mob Group Deprotection:
-
CAUTION: This step uses very strong acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the purified two-disulfide peptide in a cleavage cocktail of TFA containing TFMSA (e.g., TFA/TFMSA/m-cresol, 8:1:1). Some protocols may also use anhydrous HF.[8][9]
-
Stir at 0°C to room temperature for 1-2 hours.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
-
Final Oxidation:
-
Dissolve the fully deprotected peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Oxidation can be achieved by air oxidation (stirring in an open flask for 24-48 hours) or by using an oxidizing agent like DMSO or a glutathione redox buffer system.
-
-
Final Purification: Purify the final, three-disulfide peptide by RP-HPLC and characterize by mass spectrometry.
Troubleshooting and Expert Recommendations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Mob Deprotection | Insufficient acid strength or reaction time; Scavengers quenching the acid. | Increase the concentration of TFMSA or extend the reaction time. Ensure scavengers are compatible and used in appropriate amounts.[8] |
| Disulfide Scrambling | Premature deprotection of a protecting group; Uncontrolled oxidation conditions. | Verify the orthogonality of the chosen protecting groups under your specific conditions. Control pH, peptide concentration, and temperature carefully during oxidation steps.[2][12] |
| Oxidation of Sensitive Residues (Met, Trp) | Harsh cleavage or oxidation conditions (e.g., excess iodine, strong acid). | Include appropriate scavengers (e.g., TIS, EDT) in cleavage cocktails.[5] Use milder oxidation methods (e.g., air oxidation, glutathione buffer) if possible. For iodine oxidation, use the minimum effective concentration and time. |
| Low Yield after Oxidation | Peptide aggregation leading to intermolecular disulfide bonds; Poor solubility. | Perform oxidation at high dilution (<1 mg/mL).[13] Add denaturants (e.g., guanidine HCl) or organic co-solvents to the oxidation buffer to improve solubility. |
Conclusion
The S-p-methoxybenzyl protecting group is an indispensable tool for the regioselective synthesis of peptides containing multiple disulfide bonds. Its unique stability profile allows for its seamless integration into complex orthogonal strategies, enabling the controlled and directed formation of intricate cysteine connectivities. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can confidently synthesize challenging peptide targets, including those incorporating D-cysteine for enhanced stability, thereby accelerating research and the development of next-generation peptide therapeutics.
References
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- Benchchem. Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues.
- Europe PMC. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide.
- Wiley Online Library. Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions.
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- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- SpringerLink. Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Europe PMC. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. 2015.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. 2025.
- Wiley Online Library. Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone.
- PubMed. 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation. 2022.
- Benchchem. Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.
- National Institutes of Health. Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Bro̷nsted Acid-Activated N-Chlorosuccinimide. 2025.
- National Institutes of Health. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. 2025.
- PubMed. Facile removal of 4-methoxybenzyl protecting group from selenocysteine. 2019.
- PubMed. [Studies on development of disulfide bond forming reaction and the application to regioselective disulfide formation]. 1996.
- SpringerLink. Methods and protocols of modern solid phase peptide synthesis. 2014.
- ResearchGate. (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... | Download Scientific Diagram.
- Semantic Scholar. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide.
- Wiley Online Library. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides.
- National Institutes of Health. Chemistry and Enzymology of Disulfide Cross-linking in Proteins.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020.
- YouTube. Disulfide Bridge Formation Cysteine to Cystine. 2017.
- Royal Society of Chemistry. Site-selective modification of peptide backbones. Organic Chemistry Frontiers. 2021.
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Application of S-p-methoxybenzyl-D-cysteine in Native Chemical Ligation: A Guide for Advanced Peptide Synthesis
Introduction: Expanding the Synthetic Chemist's Toolkit for Therapeutic Peptides
Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected fragments.[1][2] This powerful technique relies on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[1][3] The applications of NCL are vast, particularly in drug development, where it allows for the precise incorporation of non-canonical amino acids, post-translational modifications, and other moieties to enhance the therapeutic properties of peptides.[4][5]
A significant strategy in modern peptide drug design is the incorporation of D-amino acids to confer stability against proteolytic degradation, thereby extending the in vivo half-life of the therapeutic. The use of S-protected D-cysteine derivatives at the N-terminus of a peptide fragment offers a gateway to synthesizing these more robust biomolecules via NCL. This guide provides a detailed overview of the application of S-p-methoxybenzyl-D-cysteine (S-Mob-D-Cys) in Native Chemical Ligation, offering insights into the experimental design, a comprehensive workflow, and troubleshooting strategies for researchers, scientists, and drug development professionals. The p-methoxybenzyl (Mob) group is an acid-labile protecting group for the cysteine thiol, offering a strategic balance between stability during synthesis and subsequent removal after ligation.[6][7]
Core Principles: The 'Why' Behind the 'How'
The Mechanism of Native Chemical Ligation
NCL is a two-step process that occurs under mild, aqueous conditions at a neutral pH.[8]
-
Transthioesterification (Reversible): The reaction is initiated by the nucleophilic attack of the thiolate from the N-terminal cysteine of one peptide onto the C-terminal thioester of another peptide. This forms a new thioester-linked intermediate. The use of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), can accelerate this step.[1]
-
S-to-N Acyl Shift (Irreversible): The thioester intermediate undergoes a rapid, intramolecular rearrangement where the α-amino group of the cysteine attacks the thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native amide bond, regenerating the cysteine side chain.[5]
The high chemoselectivity of NCL allows for the ligation of unprotected peptide fragments, a significant advantage over traditional solution-phase peptide synthesis.[3]
Diagram of the Native Chemical Ligation Mechanism
Caption: Mechanism of Native Chemical Ligation.
Rationale for Using S-p-methoxybenzyl-D-cysteine
The choice of S-p-methoxybenzyl-D-cysteine as the N-terminal residue for one of the peptide fragments is a strategic one, driven by several key considerations:
-
Thiol Protection: The p-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol, preventing its oxidation or participation in undesired side reactions during peptide synthesis and purification.[6]
-
Acid Labile Deprotection: The Mob group is designed to be removed under acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail".[9][10] This allows for its removal after the NCL reaction is complete. However, the conditions must be carefully optimized to ensure the integrity of the newly formed, larger peptide.[7]
-
Enhanced Stability with D-Cysteine: Peptides are susceptible to degradation by proteases in the body. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, sterically hinders recognition and cleavage by these enzymes. This results in a significantly longer biological half-life, a crucial attribute for many peptide-based therapeutics.
-
Compatibility with NCL: The S-Mob-D-Cysteine derivative is compatible with the standard conditions of NCL, allowing for the ligation to proceed before the deprotection of the thiol group.
Experimental Workflow: A Proposed Strategy
While a universally optimized protocol is sequence-dependent, the following workflow outlines a robust starting point for the application of S-p-methoxybenzyl-D-cysteine in NCL.
Diagram of the Experimental Workflow
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of retatrutide by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist - American Chemical Society [acs.digitellinc.com]
- 5. scispace.com [scispace.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Native Chemical Ligation for Cyclic Peptide Design - Creative Peptides [creative-peptides.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing racemization of S-p-methoxybenzyl-D-cysteine during coupling
A Guide to Preventing Racemization During Peptide Coupling
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This guide is designed to provide you with in-depth technical assistance to troubleshoot and prevent the racemization of S-p-methoxybenzyl-D-cysteine (S-Mob-D-Cys) during coupling reactions.
Troubleshooting Guide: Addressing Racemization of S-Mob-D-Cys
Here we address common issues encountered during the coupling of S-Mob-D-Cys and provide solutions grounded in mechanistic understanding.
Question 1: I'm observing significant epimerization (formation of the L-cysteine diastereomer) in my peptide after coupling S-p-methoxybenzyl-D-cysteine. What are the likely causes?
Answer:
Significant racemization of S-p-methoxybenzyl-D-cysteine during coupling is a known challenge, as cysteine residues are particularly susceptible to this side reaction.[1][2][3] The primary causes are rooted in the reaction mechanism and conditions:
-
Mechanism of Racemization: The loss of stereochemical purity primarily occurs through two pathways:
-
Oxazolone Formation: The activated carboxyl group of the N-protected S-Mob-D-Cys can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component of the coupling partner on the achiral oxazolone results in a mixture of D- and L-cysteine-containing peptides.[4][5]
-
Direct α-Proton Abstraction: Under strongly basic conditions, a base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate.[3][4] Re-protonation of this intermediate can occur from either face, leading to racemization.
-
-
Contributing Factors:
-
Over-activation: Highly reactive coupling reagents or prolonged pre-activation times can increase the concentration and lifetime of the highly reactive intermediates that are prone to racemization.[2]
-
Strong Bases: The presence of strong, non-sterically hindered bases, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), can readily promote both oxazolone formation and direct proton abstraction.[2][6]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can facilitate racemization.[2]
-
Question 2: Which coupling reagents and additives should I use to minimize racemization of S-Mob-D-Cys?
Answer:
The choice of coupling reagent and the use of additives are paramount in controlling racemization.[3][7]
-
Carbodiimides with Additives: Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) are effective for peptide bond formation but can cause significant racemization when used alone.[3][7] This is due to the formation of a highly reactive O-acylisourea intermediate. To mitigate this, it is crucial to use them in conjunction with racemization-suppressing additives.[3][8]
-
Recommended Additives:
-
1-Hydroxybenzotriazole (HOBt): A classic additive that reacts with the O-acylisourea to form a less reactive HOBt-ester, which is less prone to racemization.[6][7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization due to its ability to form a more stable active ester.[6][8]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, known for its excellent racemization suppression capabilities.[6][7][8]
-
-
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, and PyBOP are generally more efficient and lead to less racemization than carbodiimides used alone.[3] However, their use with strong bases can still lead to unacceptable levels of racemization for sensitive residues like cysteine.[2] When using onium salts, it is still advisable to use a sterically hindered base and avoid pre-activation.
Table 1: Comparison of Coupling Reagent Performance for Cysteine Derivatives
| Coupling Reagent/Additive Combination | Typical Racemization Level | Key Considerations |
| DIC / HOBt | Low to Moderate | A reliable and cost-effective option.[7][9] |
| DIC / HOAt | Low | Generally provides better racemization suppression than HOBt.[6] |
| DIC / OxymaPure® | Very Low | An excellent choice for minimizing racemization.[6][10] |
| HBTU / DIEA | High | Prone to significant racemization, especially with pre-activation.[2] |
| HATU / DIEA | High | Similar to HBTU, requires careful optimization to minimize racemization.[2] |
| PyBOP / DIEA | High | Can lead to high levels of racemization.[2] |
Question 3: What is the optimal base and solvent to use for coupling S-Mob-D-Cys?
Answer:
The choice of base and solvent has a significant impact on the extent of racemization.
-
Base Selection:
-
Sterically Hindered Bases: The use of a sterically hindered base is highly recommended. 2,4,6-collidine (TMP) has been shown to be substantially better than DIEA or NMM in reducing racemization.[2][6] The bulkiness of TMP hinders its ability to abstract the α-proton.
-
Reduced Base Equivalents: Using a lower stoichiometry of the base can also help to minimize racemization.[2]
-
-
Solvent Selection:
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for S-p-methoxybenzyl-D-cysteine
This protocol is designed to minimize racemization during the coupling of S-Mob-D-Cys in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin-bound peptide in the chosen solvent (e.g., DCM-DMF 1:1) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF and then with the coupling solvent (e.g., DCM-DMF 1:1).
-
Coupling Cocktail Preparation (No Pre-activation):
-
In a separate vessel, dissolve S-p-methoxybenzyl-D-cysteine (4 equivalents) and the additive (e.g., OxymaPure®, 4 equivalents) in the coupling solvent.
-
Add the coupling reagent (e.g., DIC, 4 equivalents) to the amino acid/additive solution.
-
-
Coupling Reaction: Immediately add the freshly prepared coupling cocktail to the resin.
-
Base Addition: Add the sterically hindered base (e.g., 2,4,6-collidine, 4 equivalents) to the reaction vessel.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, thoroughly wash the resin with the coupling solvent, followed by DMF and DCM.
Diagrams
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Racemization pathway via the achiral oxazolone intermediate.
Diagram 2: Decision Workflow for Minimizing S-Mob-D-Cys Racemization
Caption: Decision-making workflow for optimal coupling conditions.
Frequently Asked Questions (FAQs)
Q1: Is the S-p-methoxybenzyl (Mob) protecting group itself contributing to racemization?
A1: The S-p-methoxybenzyl (Mob) protecting group is a standard acid-labile protecting group for the cysteine thiol and is not known to directly accelerate racemization more than other common S-protecting groups like trityl (Trt) under standard coupling conditions.[9][11] The primary drivers of racemization are the activation of the carboxylic acid and the reaction conditions, particularly the base employed.[2][6]
Q2: Can I use pre-activation with S-Mob-D-Cys to ensure complete coupling?
A2: Pre-activation is generally not recommended for cysteine derivatives, including S-Mob-D-Cys.[2] Allowing the activated amino acid to sit in solution, especially in the presence of a base, significantly increases the risk of racemization. It is better to add the coupling reagents to the amino acid and additive mixture and immediately introduce this cocktail to the resin.
Q3: How can I detect and quantify the level of racemization?
A3: The most common method for quantifying racemization is through chiral chromatography (HPLC or GC) of the hydrolyzed peptide. After cleaving the peptide from the resin and deprotecting it, the peptide is hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be separated and quantified on a standard reverse-phase HPLC column.[12]
Q4: Does the position of the S-Mob-D-Cys residue in the peptide sequence affect its tendency to racemize?
A4: While the inherent susceptibility to racemization lies with the amino acid itself, the coupling of a C-terminal cysteine can be particularly problematic, with an increased risk of side reactions.[13][14] However, for internal residues, the primary factors remain the coupling conditions.
Q5: Are there any alternative strategies if racemization remains an issue?
A5: If optimizing the coupling conditions does not sufficiently suppress racemization, you could consider using pre-formed active esters, such as pentafluorophenyl (Pfp) esters of S-Mob-D-Cys.[2] These can be coupled under milder conditions, often without the need for a base, thereby reducing the risk of racemization. Another approach is to use dipeptide building blocks, where the challenging coupling has already been performed and the product purified to remove any undesired diastereomers.
References
-
Peptide synthesis. (2023, December 2). In Wikipedia. [Link]
-
Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. (2021). Organic & Biomolecular Chemistry, 19(31), 6766-6770. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(15), 4936. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Racemization in peptide synthesis. (2016, September 14). [Slides]. SlideShare. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (2023). [ResearchGate]. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5293. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(17), 9536-9596. [Link]
- Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). Acta Chimica Academiae Scientiarum Hungaricae, 44(1-2), 1-8.
-
Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. (2002). Journal of Peptide Research, 60(5), 292-299. [Link]
- Chemical behaviour of S-p-methoxybenzyl cysteine sulfoxide under acidic conditions. (2023). Chemistry – An Asian Journal, 18(10), e202300109.
-
Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. (2018). [ResearchGate]. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). The Journal of Organic Chemistry, 87(24), 16345–16353. [Link]
-
Racemization during SPPS coupling step. (2016). [ResearchGate]. [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. (2014). Toxins, 6(8), 2289–2301. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 14. digital.csic.es [digital.csic.es]
Side reactions associated with S-p-methoxybenzyl-D-cysteine deprotection
Welcome to the technical support center for S-p-methoxybenzyl-D-cysteine (Cys(Mob)) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during the removal of the p-methoxybenzyl (Mob) protecting group from D-cysteine residues in peptide synthesis.
Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and step-by-step protocols to resolve them.
Problem 1: Incomplete Deprotection of Cys(Mob)
Question: My final peptide analysis (HPLC/MS) shows a significant peak corresponding to the mass of the peptide with the Mob group still attached. What are the likely causes and how can I achieve complete deprotection?
Answer:
Incomplete deprotection of the S-p-methoxybenzyl group is a common issue stemming from insufficiently strong cleavage conditions or suboptimal reaction kinetics. The Mob group is known for its stability towards trifluoroacetic acid (TFA) at room temperature without the presence of effective scavengers[1].
Causality and Resolution:
-
Insufficient Acid Strength/Time: Standard TFA cleavage cocktails may not be sufficient for complete removal. The efficiency of deprotection is highly dependent on the acid concentration, reaction time, and temperature.
-
Ineffective Cation Scavenging: The deprotection proceeds via an SN1 mechanism, generating a stable p-methoxybenzyl cation. Without efficient trapping of this cation, the equilibrium can favor the protected state.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete Cys(Mob) deprotection.
Recommended Protocol for Enhanced Deprotection:
-
Prepare the Cleavage Cocktail: For a standard 0.1 mmol scale synthesis, prepare a fresh cleavage cocktail. A highly effective condition consists of TFA/triisopropylsilane (TIS)/thioanisole (96:2:2)[2].
-
Perform Cleavage: Add the cleavage cocktail to the peptide-resin and incubate at 37-40°C for 4 hours[2][3].
-
Isolate the Peptide: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Analyze: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Problem 2: Alkylation of Tryptophan Residues
Question: My mass spectrometry results show a +121 Da adduct on my tryptophan (Trp) residues. What is causing this modification and how can I prevent it?
Answer:
A +121 Da mass addition to tryptophan corresponds to alkylation by the p-methoxybenzyl cation generated during the deprotection of Cys(Mob). The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack[4].
Mechanism of Side Reaction:
Caption: The p-methoxybenzyl cation can either be trapped by a scavenger or alkylate tryptophan.
Prevention Strategies:
-
Effective Scavenging: The key to preventing Trp alkylation is to efficiently trap the p-methoxybenzyl cation.
-
Protecting Tryptophan: For sequences that are particularly sensitive, using a Boc protecting group on the indole nitrogen of tryptophan, Fmoc-Trp(Boc)-OH, during synthesis can prevent this side reaction[6].
Optimized Cleavage Cocktail for Tryptophan-Containing Peptides:
| Reagent | Volume/Percentage (per 10 mL total) | Purpose |
| Trifluoroacetic Acid (TFA) | 9.0 mL (90%) | Cleavage Reagent |
| Ethanedithiol (EDT) | 0.5 mL (5%) | Primary Scavenger for Mob Cation |
| Triisopropylsilane (TIS) | 0.25 mL (2.5%) | Cation Scavenger/Reductant |
| Water | 0.25 mL (2.5%) | Scavenger |
Problem 3: Unintended Disulfide Bond Formation
Question: After cleavage and purification, I observe a significant amount of a species that is double the mass of my expected peptide, suggesting dimer formation. How can I prevent this?
Answer:
The deprotected cysteine thiol is highly reactive and prone to oxidation, leading to the formation of disulfide bonds, either intramolecularly (cyclization) or intermolecularly (dimerization). Certain scavengers can inadvertently promote this process.
Factors Influencing Disulfide Formation:
-
Oxidative Conditions: Exposure of the free thiol to air (oxygen) during workup can lead to oxidation.
-
Scavenger-Mediated Oxidation: While TIS is an excellent cation scavenger, it has also been shown to promote disulfide formation in the presence of TFA[3][7].
Preventative Measures:
-
Maintain a Reducing Environment:
-
During cleavage, use a scavenger cocktail that helps maintain the reduced state of the cysteine. A combination of TFA with scavengers like EDT is effective[5].
-
Work quickly during the workup and consider purging solutions with nitrogen or argon to minimize oxygen exposure.
-
-
Control Scavenger Concentration and Temperature:
-
If using TIS, be mindful that higher concentrations, elevated temperatures, and longer reaction times can increase the extent of disulfide formation[7].
-
Protocol for Minimizing Oxidation:
-
Cleavage: Use a cleavage cocktail containing a thiol scavenger like EDT (e.g., TFA/EDT/TIS/H₂O 90:5:2.5:2.5).
-
Precipitation: After cleavage, precipitate the peptide in cold, de-gassed diethyl ether.
-
Purification: Use buffers for HPLC that have been sparged with an inert gas. If the free thiol is desired, it may be necessary to perform a reduction step prior to final purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of S-p-methoxybenzyl-D-cysteine deprotection?
The deprotection of Cys(Mob) primarily occurs through an acid-catalyzed SN1 mechanism. The sulfur atom is protonated by a strong acid like TFA, which facilitates the departure of the p-methoxybenzyl group as a resonance-stabilized carbocation. The methoxy group on the phenyl ring enhances the stability of this cation, making the Mob group more acid-labile than a simple benzyl group[8].
Q2: Why are scavengers necessary during the cleavage of Cys(Mob)?
Scavengers are critical for two main reasons:
-
To Prevent Side Reactions: They trap the highly reactive p-methoxybenzyl carbocation, preventing it from alkylating sensitive residues like tryptophan or methionine[1][6].
-
To Drive the Reaction to Completion: By irreversibly reacting with the carbocation, scavengers shift the deprotection equilibrium towards the formation of the free thiol, ensuring complete removal of the Mob group[7].
Q3: Can I use a standard "Reagent B" (TFA/H₂O/Phenol/TIS) for Cys(Mob) deprotection?
While Reagent B is a common cleavage cocktail, it may not be optimal for peptides containing Cys(Mob), especially if other sensitive residues are present. Phenol can be alkylated, and as noted, TIS can promote disulfide formation[7]. For Cys(Mob) deprotection, a cocktail containing a thiol scavenger like EDT is often more effective at preventing side reactions[5].
Q4: Are there alternative methods to TFA-based cleavage for removing the Mob group?
Yes, although they are generally harsher and can cause other side reactions. These methods include:
-
Strong Lewis Acids: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, but they are harsh and can be difficult to handle[9].
-
Heavy Metals: Mercuric (Hg²⁺) or silver (Ag⁺) salts can effect cleavage, but these are toxic and require subsequent steps to remove the metal ions[9].
-
Oxidative Deprotection: Reagents like iodine (I₂) or DMSO/TFA can remove the Mob group, but often lead to the oxidized disulfide product directly and can cause side reactions like iodination or dehydroalanine formation[9].
Q5: My peptide also contains an S-trityl (Trt) protected cysteine. Will the conditions for Mob deprotection affect the Trt group?
Yes. The S-trityl group is significantly more acid-labile than the S-p-methoxybenzyl group. Standard TFA cleavage conditions used for Mob deprotection will also quantitatively cleave the Trt group[5][10]. Therefore, these two protecting groups are not orthogonal under strong acid cleavage conditions.
References
-
Hondal, R. J., et al. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Protein and Peptide Letters. [Link]
-
Hondal, R. J., et al. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research. [Link]
-
Ste.Marie, E. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. [Link]
-
Ste.Marie, E. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Request PDF. [Link]
-
Spears, R. J., & Fasce, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
WOTAL. (n.d.). How to Optimize Peptide Synthesis? WOTAL. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
ResearchGate. (n.d.). Alkylation of tryptophan-containing peptides with MBH carbonate. ResearchGate. [Link]
-
Melchiorre, P., et al. (2021). Photochemical Chemoselective Alkylation of Tryptophan-Containing Peptides. PubMed. [Link]
-
Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
Yamamoto, H., et al. (2023). Metal-Free C2 Alkylation of Tryptophan and Tryptophan-Containing Peptides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. ResearchGate. [Link]
-
Scribd. (n.d.). C2-Alkylationof Tryptophan 2023. Scribd. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Lee, J. C., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. ACS Publications. [Link]
-
Thakkar, A., et al. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Nature. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Synthesis of Hydrophobic Peptides with Cys(Mob)
Welcome to the technical support center for the synthesis of hydrophobic peptides, with a special focus on challenges related to the use of the Cys(Mob) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Aggregation and Poor Solubility
Question 1: My hydrophobic peptide synthesis is failing, showing incomplete coupling and deprotection. What is causing this?
Answer: The primary cause of failing synthesis for hydrophobic peptides is on-resin aggregation.[1][2] Hydrophobic peptide chains tend to form strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3][4] This aggregation causes the resin to collapse, preventing reagents from accessing the reactive sites on the growing peptide chain.[2][5] This results in incomplete reactions, leading to deletion sequences and a low yield of the desired product.[2][6] Peptides with a high content of hydrophobic residues such as Val, Leu, Ile, Phe, and Ala are particularly prone to aggregation.[2][3][4]
Question 2: How can I prevent or minimize peptide aggregation during SPPS?
Answer: Several strategies can be employed to disrupt the hydrogen bonding that leads to aggregation:
-
Choice of Resin: For hydrophobic peptides, non-polar polystyrene resins are often more suitable than polar resins like polydimethylacrylamide.[3][7] Using a resin with a lower loading capacity can also help by increasing the distance between peptide chains.
-
"Magic Mixture" Solvent: A solvent mixture of DCM, DMF, and NMP (1:1:1) has been shown to be effective in solvating hydrophobic peptides and preventing aggregation.[3][7] N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) to the solvent can also improve solvation.[5][6]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can disrupt hydrogen bonds and improve reaction rates.[5][8] However, be aware that elevated temperatures can also increase the risk of racemization, especially for Cys and His residues.[8]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling reaction can help to break up secondary structures.[5]
-
Backbone Protection: Incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a Gly residue, can effectively disrupt aggregation.[2][9] These groups are introduced as dipeptides and are removed during the final cleavage.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (oxazolidines) at Ser or Thr residues can disrupt the formation of secondary structures.[2][5]
Challenges with Cys(Mob) Protection and Deprotection
Question 3: I am having trouble completely removing the Mob group from my Cys residue during the final cleavage. What are the optimal conditions?
Answer: The 4-methoxybenzyl (Mob) protecting group for cysteine is known to be relatively stable to trifluoroacetic acid (TFA).[10] Complete removal often requires harsh conditions, such as high concentrations of TFA, extended reaction times, and sometimes elevated temperatures.[10][11] A standard cleavage cocktail for removing the Mob group is 95% TFA with scavengers like triisopropylsilane (TIS) and water. However, for difficult cases, a stronger acid like hydrogen fluoride (HF) may be necessary, although this is less common in modern peptide synthesis.[10]
Question 4: I am observing side products after the cleavage of my Cys(Mob)-containing peptide. What could be the cause?
Answer: Incomplete removal of the Mob group can lead to the re-attachment of the resulting carbocation to other nucleophilic residues in the peptide, such as Trp or Met, leading to unwanted modifications.[10] Additionally, partial deprotection of the Mob group during the synthesis, especially in long sequences requiring multiple TFA treatments for Boc-SPPS, can occur.[10] The partially deprotected thiol can then undergo side reactions.
Troubleshooting Workflow for Cys(Mob) Deprotection
Caption: Troubleshooting workflow for incomplete Cys(Mob) deprotection.
Question 5: Are there any alternatives to the Cys(Mob) protecting group for hydrophobic peptides?
Answer: Yes, several alternative protecting groups for cysteine offer milder deprotection conditions and can be more suitable for hydrophobic peptides. The choice of protecting group depends on the overall synthetic strategy and the presence of other protected residues.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Trityl (Trt) | Mild acid (e.g., 1-5% TFA in DCM), TFA cleavage cocktail | Easily removed, suitable for on-resin disulfide bond formation.[12] | Can be too labile for very long syntheses. |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Stable to TFA, allows for selective deprotection.[12][13] | Requires specific and often toxic reagents for removal. |
| tert-Butyl (tBu) | Strong acid (HF), but stable to TFA | Orthogonal to many other protecting groups.[12] | Requires harsh cleavage conditions. |
| Diphenylmethyl (Dpm) | High concentration of TFA | More stable than Trt to low concentrations of TFA.[11][13] | |
| sec-Isoamyl mercaptan (SIT) | Reducing agents like DTT | Mild removal conditions, compatible with Fmoc/tBu SPPS.[14][15] | Relatively new, may not be as widely available. |
Solubility of the Final Peptide Product
Question 6: My hydrophobic peptide has been successfully synthesized and cleaved, but now it won't dissolve for purification. What can I do?
Answer: The poor solubility of hydrophobic peptides is a common challenge post-synthesis.[3][4][16] Here are some strategies to improve the solubility of your crude peptide:
-
Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with water or buffer.[17] Be cautious with DMSO if your peptide contains Cys, Met, or Trp, as it can cause oxidation.[17]
-
Chaotropic Agents: Use denaturing agents like guanidine hydrochloride or urea to disrupt aggregation and aid in solubilization.[18]
-
pH Adjustment: If the peptide has acidic or basic residues, adjusting the pH of the solution can increase its net charge and improve solubility.[16][18] Acidic peptides are more soluble in basic solutions, and basic peptides are more soluble in acidic solutions.[17][18]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Reversible Modification: For peptides containing a cysteine, reversible PEGylation can be used to enhance solubility.[19]
Solubilization Strategy for Hydrophobic Peptides
Caption: A stepwise approach to solubilizing hydrophobic peptides.
Experimental Protocols
Protocol 1: Test Cleavage for Cys(Mob) Deprotection
-
Resin Sampling: Take a small amount of the peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides with multiple Cys residues, add 1,2-ethanedithiol (EDT) as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 200 µL) and let the reaction proceed at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: After the cleavage, precipitate the peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the tube to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Solubilization: Dry the peptide pellet under a stream of nitrogen and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analysis: Analyze the cleaved peptide by HPLC and mass spectrometry to determine the extent of Mob group removal.
Protocol 2: Solubilization of a Hydrophobic Peptide
-
Initial Attempt: Attempt to dissolve a small amount of the lyophilized peptide in deionized water.
-
Acidic/Basic Conditions: If the peptide is insoluble, and based on its sequence, add a small amount of 10% acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) and vortex.
-
Organic Solvents: If the peptide remains insoluble, try dissolving it in a minimal amount of DMSO or DMF. Once dissolved, slowly add the aqueous buffer of choice to the desired concentration.
-
Sonication: If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes. Avoid overheating the sample.
-
Final Check: Visually inspect the solution for clarity. If the peptide precipitates upon addition of the aqueous buffer, it may be necessary to use a higher concentration of the organic solvent or a different buffer system for your application.
References
- Addressing peptide aggregation issues during synthesis with hydrophobic residues. - Benchchem.
- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Available at: [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. Available at: [Link]
-
Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC - NIH. Available at: [Link]
-
New Protecting Groups for the Cysteine Side Chain - ChemistryViews. Available at: [Link]
-
Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis.... - ResearchGate. Available at: [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. Available at: [Link]
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain - ResearchGate. Available at: [Link]
-
(a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
Synthesizing Hydrophobic Peptides - AAPPTEC. Available at: [Link]
-
What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]
-
Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science - ResearchGate. Available at: [Link]
-
SYNTHESIS NOTES - Aapptec Peptides. Available at: [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. bachem.com [bachem.com]
- 19. Solubilization of hydrophobic peptides by reversible cysteine PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Instability of S-p-methoxybenzyl group under acidic conditions
Welcome to the technical support center for the S-p-methoxybenzyl (S-PMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of S-PMB group instability, particularly under acidic conditions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application and cleavage of this versatile protecting group in your synthetic workflows.
Section 1: Understanding the Instability - FAQs and Core Concepts
This section addresses the fundamental principles governing the stability of the S-PMB group, providing a foundation for troubleshooting common issues.
Q1: Why is the S-p-methoxybenzyl (S-PMB) group considered acid-labile?
A1: The acid lability of the S-PMB group stems from the electron-donating nature of the para-methoxy substituent on the benzyl ring.[1][2] Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. The subsequent cleavage of the carbon-sulfur bond is facilitated by the formation of a resonance-stabilized p-methoxybenzyl carbocation.[1][2] The methoxy group significantly stabilizes this carbocation through resonance, making the S-PMB group more susceptible to acidic cleavage compared to an unsubstituted S-benzyl group.[1]
Mechanism of Acid-Catalyzed S-PMB Cleavage
Caption: Acid-catalyzed cleavage of the S-PMB group.
Q2: What are the typical acidic conditions for cleaving the S-PMB group?
A2: The S-PMB group can be cleaved under a range of acidic conditions, with the choice of reagent depending on the desired selectivity and the presence of other acid-sensitive functional groups.[3][4] Common reagents include:
-
Trifluoroacetic acid (TFA): Often used in concentrations from 10% to 95% in a solvent like dichloromethane (DCM).[4][5][6]
-
Trifluoromethanesulfonic acid (TfOH): A stronger acid that can be used in catalytic amounts, often in the presence of a scavenger.[5][7]
-
Lewis Acids: Reagents like SnCl₄, in combination with a soft nucleophile like thiophenol, can effect cleavage.[8] Zinc triflate (Zn(OTf)₂) has also been reported for selective deprotection.[9]
-
Hydrochloric Acid (HCl) in Hexafluoro-2-propanol (HFIP): A catalytic amount of HCl in HFIP provides a mild and effective system for deprotection.[10]
Q3: My S-PMB group is cleaving prematurely during a reaction that uses a mild Lewis acid. Why is this happening and how can I prevent it?
A3: Premature cleavage of the S-PMB group in the presence of mild Lewis acids can occur if the reaction conditions inadvertently generate a sufficiently acidic environment or if the Lewis acid itself is strong enough to promote cleavage, especially at elevated temperatures. For instance, TMSOTf, a Lewis acid, has been reported to cause unintended PMB group cleavage.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many Lewis acid-catalyzed reactions can proceed at lower temperatures, which will disfavor the cleavage of the S-PMB group.
-
Use a Milder Lewis Acid: If possible, screen for a less potent Lewis acid that can still effectively catalyze your desired transformation.
-
Reduce the Amount of Lewis Acid: Use the minimum catalytic amount of the Lewis acid required for your reaction to proceed at a reasonable rate.
-
Add a Proton Sponge: In cases where trace amounts of protic acid are generated, a non-nucleophilic base like 2,6-di-tert-butylpyridine can be added to neutralize the acid without interfering with the main reaction.
Q4: I am observing side products during the acidic deprotection of my S-PMB protected cysteine-containing peptide. What are these and how can I minimize them?
A4: A common side reaction during the acidic cleavage of S-PMB protected cysteine is the re-alkylation of other nucleophilic residues, such as tryptophan or tyrosine, by the liberated p-methoxybenzyl carbocation.[6] This can lead to a mixture of products and a lower yield of the desired deprotected peptide.
Mitigation Strategies:
-
Use a Scavenger: The most effective way to prevent re-alkylation is to include a "cation scavenger" in the cleavage cocktail.[6][11] Common scavengers include:
-
Optimize Scavenger Concentration: The concentration of the scavenger is crucial. A typical starting point is 5-10% (v/v) in the cleavage cocktail.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the use of the S-PMB group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage of the S-PMB Group | 1. Insufficiently strong acidic conditions. 2. Reaction time is too short. 3. Inadequate concentration of the acid. 4. Steric hindrance around the S-PMB group. | 1. Switch to a stronger acid (e.g., from 50% TFA to 95% TFA, or use TfOH). 2. Increase the reaction time and monitor by HPLC or TLC. 3. Increase the concentration of the acid. 4. Increase the reaction temperature cautiously, while monitoring for side product formation. |
| Cleavage of Other Acid-Labile Protecting Groups | 1. The acidic conditions are too harsh. 2. Lack of orthogonality between the S-PMB group and other protecting groups (e.g., Boc, Trt). | 1. Use milder acidic conditions (e.g., 10% TFA in DCM, catalytic TfOH with a scavenger, or Zn(OTf)₂).[5][6][9] 2. Plan your protecting group strategy to ensure orthogonality. For example, the Mmt or Trt groups are more acid-labile than S-PMB and can be removed with very dilute acid.[12] |
| Formation of Disulfide Bonds Post-Deprotection | 1. Oxidation of the free thiol upon exposure to air. | 1. Perform the work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the work-up or purification buffers. |
| Low Yield of the Desired Product | 1. Re-alkylation of nucleophilic side chains (e.g., Trp, Tyr). 2. Adsorption of the product onto the solid support (in SPPS). 3. Incomplete reaction or side reactions. | 1. Ensure an effective scavenger is used in the cleavage cocktail.[6][11] 2. Use a cleavage cocktail with good swelling properties for the resin and ensure sufficient volume. 3. Re-evaluate the deprotection conditions and monitor the reaction closely. |
Section 3: Experimental Protocols
Here are detailed, step-by-step protocols for common procedures involving the S-PMB group.
Protocol 1: Standard Acidic Deprotection of S-PMB Protected Cysteine in a Peptide
Objective: To cleave the S-PMB group from a cysteine residue in a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with S-PMB protected cysteine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Thioanisole (scavenger)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or vortexer
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is "Reagent K": TFA/thioanisole/water/phenol/TIS (82.5:5:5:5:2.5 v/v). For a simpler cocktail, use 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking a small aliquot of the supernatant, precipitating the peptide, and analyzing it by HPLC-MS.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Workflow for S-PMB Deprotection in SPPS
Caption: Standard workflow for S-PMB deprotection in solid-phase peptide synthesis.
Protocol 2: Selective Cleavage of S-PMB in the Presence of an S-Trityl (Trt) Group
Objective: To demonstrate the orthogonal deprotection of an S-Trt group while leaving the S-PMB group intact.
Materials:
-
Substrate containing both S-PMB and S-Trt protected thiols
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates and developing solvents
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the substrate in DCM in a round-bottom flask.
-
Addition of Reagents: Add TIS (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Add a solution of 1% TFA in DCM dropwise until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the S-PMB protected, S-deprotected product.
References
-
Ogawa, Y., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 6638-6642. [Link]
-
Otaka, A., et al. (2021). Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions. Angewandte Chemie International Edition, 60(38), 20766-20775. [Link]
-
Rychnovsky, S. D., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7347-7362. [Link]
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5437-5451. [Link]
-
Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3787-3798. [Link]
-
Atobe, M., et al. (2015). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 17(13), 3190-3193. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Wong, C.-H., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(40), 5136-5138. [Link]
-
Taylor, R. E. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 15(18), 3234-3252. [Link]
-
Ghorai, M. K., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(12), 5261-5274. [Link]
-
Payne, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9583-9633. [Link]
-
Reddy, C. R., et al. (2013). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 10(9), 652-657. [Link]
-
van der Marel, G. A., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8317-8325. [Link]
-
Hsung, R. P., et al. (2002). A facile chemoselective deprotection of the p-methoxybenzyl group. Tetrahedron Letters, 43(1), 151-153. [Link]
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). PMB Protection. . [Link]
-
GO-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. . [Link]
-
Kiessling, L. L., et al. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(17), 2663-2666. [Link]
-
Ghadiri, M. R., et al. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. The Journal of Organic Chemistry, 66(25), 8493-8498. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. . [Link]
-
Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 10.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]
-
ResearchGate. (n.d.). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing piperidinylalanine formation with C-terminal Cys(Mob)
A targeted guide for researchers on identifying, troubleshooting, and preventing piperidinylalanine side-product formation in peptides featuring a C-terminal Cysteine protected with a 4-methoxybenzyl (Mob) group.
This guide provides in-depth, experience-based solutions to a common and challenging side reaction encountered during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that success lies not just in following protocols, but in understanding the chemical principles behind them. Here, we dissect the causes of piperidinylalanine formation and offer field-proven strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is piperidinylalanine, and why is it a significant problem in my peptide synthesis?
Answer: Piperidinylalanine is an undesired peptide adduct formed during Fmoc-based solid-phase peptide synthesis. It appears as a mass addition of +83 Da or +97 Da to your target peptide, corresponding to the addition of a piperidinyl group. The formation is a two-step process:
-
β-Elimination: The base used for Fmoc deprotection (typically piperidine) abstracts a proton from the α-carbon of the C-terminal cysteine. This is followed by the elimination of the protected thiol side chain, creating a highly reactive dehydroalanine (Dha) intermediate.
-
Michael Addition: Piperidine, present in high concentration as the deprotection reagent, then acts as a nucleophile and attacks the dehydroalanine intermediate, forming the stable piperidinylalanine adduct.[1][2]
This side product is problematic because it is often difficult to separate from the desired peptide due to similar chromatographic properties, leading to lower purity and yield of the target molecule.[3] The Cys(Mob) protecting group is particularly susceptible because the electron-donating methoxy group can stabilize the carbocation intermediate during cleavage, but its lability can be a double-edged sword during the synthesis itself under basic conditions.[4]
Q2: Why is a C-terminal Cys(Mob) residue particularly prone to this side reaction?
Answer: The susceptibility of a C-terminal Cys(Mob) is due to a combination of factors:
-
Acidity of the α-Proton: When the cysteine residue is anchored to the resin via an ester bond (e.g., on a Wang or PAM resin), the electron-withdrawing effect of the ester carbonyl group increases the acidity of the α-proton on the cysteine. This makes it more susceptible to abstraction by the piperidine base.
-
Stability of the Leaving Group: The 4-methoxybenzyl (Mob) group, while robust enough for many applications, can be eliminated under repeated basic conditions. The stability of the resulting Mob-thiolate anion makes it a relatively good leaving group in the β-elimination step.
-
Resin Linker Effects: Ester-linked resins, such as the common Wang resin, are known to exacerbate this problem compared to more sterically hindered linkers like the 2-chlorotrityl chloride (2-CTC) resin.[1][5] The steric bulk around the linkage on a 2-CTC resin can hinder the initial base-catalyzed elimination.[1]
Q3: How can I reliably detect piperidinylalanine formation in my crude peptide?
Answer: The most definitive method is mass spectrometry . Look for a peak corresponding to your target peptide's mass plus 97.18 Da (for piperidinylalanine) or sometimes +83.16 Da if a proton is lost. This mass shift is a clear indicator of the adduct.[1]
Reverse-Phase HPLC (RP-HPLC) can also reveal the presence of the side product. The piperidinylalanine-containing peptide is typically more hydrophobic than the parent peptide and will often appear as a distinct, later-eluting peak in your chromatogram. However, co-elution is possible depending on the sequence, so mass confirmation of all major peaks is crucial.
Troubleshooting & Mitigation Strategies
Issue: My mass spec data shows a significant +97 Da peak for my C-terminal Cys(Mob) peptide. How do I solve this?
This is a classic sign of piperidinylalanine formation. The following troubleshooting workflow provides a systematic approach to eliminate this side product, starting with the least disruptive modifications.
In-Depth Protocols and Recommendations
Optimization of Fmoc Deprotection Conditions
Your first and most impactful line of defense is to modify the Fmoc deprotection conditions. The goal is to achieve complete Fmoc removal while minimizing the base-catalyzed side reaction. Standard 20% piperidine in DMF is often too harsh for sensitive C-terminal residues like Cys(Mob).
| Cocktail Composition | Key Advantages & Rationale | Reference |
| 2% DBU / 2% Piperidine in DMF | Fast & Efficient. DBU is a strong, non-nucleophilic base that rapidly removes the Fmoc group.[6] The small amount of piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing it from forming other adducts.[7][8] This shortens the resin's exposure to basic conditions. | [6][7][8] |
| 5% Piperazine / 2% DBU in DMF | Reduced Basicity & High Efficacy. Piperazine is less basic than piperidine, which helps reduce β-elimination. The addition of DBU accelerates the deprotection, rivaling the speed of standard piperidine cocktails. This combination is reported to significantly reduce deletion sequences. | [8][9][10] |
| 20% 4-Methylpiperidine in DMF | Steric Hindrance. The methyl group provides slight steric bulk, which can reduce its nucleophilicity in the Michael addition step without significantly compromising its ability to remove the Fmoc group. It is considered a direct, less-regulated replacement for piperidine. | [11] |
| 20% Piperidine with 1% Formic Acid | Buffered System. The addition of an acid additive like formic acid (or 0.1M HOBt) buffers the deprotection solution. This lowers the effective basicity, slowing the rate of β-elimination while still allowing for complete Fmoc removal. This is also effective at suppressing aspartimide formation. | [9][10] |
Recommended Protocol (DBU/Piperidine Cocktail):
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (2% DBU, 2% piperidine in DMF, ~10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution.
-
Agitate for 5-7 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the base before the next coupling step.
Selection of Cysteine Protecting Groups and Resin
If optimizing the deprotection cocktail is insufficient, a more fundamental change to your synthesis strategy is required.
Protecting Group Choice: The stability of the thiol protecting group is paramount. While Mob is useful in Boc-based strategies, its stability can be borderline in Fmoc chemistry, especially at the C-terminus.[12]
-
Recommended: Switch to Fmoc-Cys(Trt)-OH . The trityl (Trt) group is significantly bulkier and more stable to piperidine.[1][3][5] It is highly effective at minimizing both piperidinylalanine formation and racemization.[1][5]
-
Alternative: Fmoc-Cys(Thp)-OH has also been shown to give superior results, with significantly lower racemization and piperidinylalanine formation observed compared to other protecting groups on Wang-type resins.[5]
Resin Choice: As highlighted in the workflow, moving away from simple ester-linked resins is a crucial step.
-
Recommended: Use 2-chlorotrityl chloride (2-CTC) resin . Its steric bulk physically hinders the β-elimination reaction at the C-terminus.[1][5] Furthermore, peptides can be cleaved under mildly acidic conditions that leave many side-chain protecting groups intact, allowing for fragment condensation strategies.
By understanding the underlying chemical mechanisms and systematically applying these troubleshooting strategies, researchers can effectively minimize the formation of piperidinylalanine, leading to higher purity and overall success in the synthesis of peptides containing C-terminal cysteine residues.
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.
- Bofill, J. M., et al. (2011). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Molecules.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note.
- Bachem. (2021).
- BenchChem. (2025). Avoiding 3-(1-Piperidinyl)alanine formation with C-terminal cysteine peptides. BenchChem Technical Support.
- Semantic Scholar.
- García-Martín, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules.
- Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Aapptec. N-Terminal Deprotection - Fmoc removal. Aapptec Technical Note.
- Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. BenchChem Technical Support.
- Galletti, P., et al. (2021).
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.
- RSC Advances. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Publishing.
- ResearchGate. (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF.
- Scite. 3-(1-Piperidinyl)
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Subirós-Funosas, R., et al. (2020).
- Lukszo, J., Patterson, D., & Kates, S. (1996). 3-(1-Piperidinyl)
- Galletti, P., et al. (2021).
- Aapptec. (n.d.). Fmoc Removal with DBU.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed.
- P. Galletti, et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. peptide.com [peptide.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
Technical Support Center: Managing Peptide Aggregation with Cysteine Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for managing peptide aggregation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of specialized cysteine derivatives to mitigate aggregation during solid-phase peptide synthesis (SPPS). Our focus is on providing practical, field-proven insights to researchers, scientists, and drug development professionals.
A common inquiry involves the use of "S-p-methoxybenzyl-D-cysteine" for aggregation management. It is important to clarify that while S-p-methoxybenzyl is a protecting group for cysteine, the more direct and widely adopted strategy for disrupting aggregation at cysteine residues is the incorporation of Cysteine-derived pseudoproline dipeptides .[1][2][3] These derivatives, which form a temporary thiazolidine ring, are highly effective at disrupting the secondary structures that lead to synthesis failure.[1][2][4][5] This guide will focus on the proper application and troubleshooting of these powerful tools.
Troubleshooting Guide: Cysteine-Derived Pseudoproline Dipeptides in SPPS
This section addresses specific issues that may arise during the synthesis of challenging peptides using cysteine-derived pseudoproline dipeptides.
Q1: I've incorporated a Fmoc-Xaa-Cys(ψDmp,HPro)-OH dipeptide, but the subsequent coupling reaction is incomplete. What's going wrong?
Symptoms:
-
A positive Kaiser or TNBS test after the coupling step following the pseudoproline dipeptide indicates unreacted free amines.[6]
-
Low yield or a complex mixture of products in the final crude peptide analysis.
Potential Causes:
-
Steric Hindrance: The thiazolidine ring of the pseudoproline is sterically hindered, which can slow down the kinetics of the subsequent coupling reaction.[1]
-
Inefficient Activation: The chosen coupling reagents may not be sufficiently reactive to overcome the steric hindrance at the pseudoproline's N-terminus.
-
On-Resin Aggregation: While pseudoprolines are designed to prevent aggregation, severe aggregation may have already occurred before its introduction, or the sequence downstream of the pseudoproline is highly prone to aggregation.[7]
Solutions and Protocols:
-
Extend Coupling Time and/or Double Couple: For the amino acid being coupled to the pseudoproline dipeptide, extend the reaction time to 2-4 hours. If the coupling remains incomplete, perform a second coupling with fresh reagents.[8]
-
Utilize a Stronger Coupling Reagent: Switch to a more potent activating agent. For instance, if you are using HBTU, consider switching to HATU or PyBOP, which are known to be highly effective for difficult couplings.[8][9]
-
Microwave-Assisted Synthesis: Employing microwave energy can significantly enhance coupling efficiency by increasing the kinetic energy of the reactants, especially for sterically hindered positions.[6] This can often drive sluggish reactions to completion.
-
Solvent Optimization: Switch from DMF to NMP or use a "magic mixture" of DMF/DCM/NMP (1:1:1) to improve solvation of the growing peptide chain and disrupt any residual aggregation.[10]
Q2: My crude peptide purity is low, and I see multiple side products after cleavage. Could the pseudoproline be the cause?
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks close to the main product peak.
-
Mass spectrometry reveals unexpected adducts or deletion sequences.
Potential Causes:
-
Incomplete Cleavage of the Thiazolidine Ring: While generally labile to standard TFA cleavage cocktails, highly hindered environments or insufficient cleavage time can lead to incomplete removal of the thiazolidine protecting group.[1]
-
Side Reactions at Cysteine: Cysteine is prone to various side reactions, such as racemization and the formation of 3-(1-piperidinyl)alanine when using piperidine for Fmoc deprotection.[7][11]
-
Aspartimide Formation: If an Asp residue is present in the sequence, it can form a cyclic aspartimide intermediate, especially when adjacent to a sterically unhindered residue.[7]
Solutions and Protocols:
-
Optimize Cleavage Conditions: Ensure a sufficient cleavage time of at least 2-3 hours with a standard TFA cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).[8] For particularly stubborn cases, increasing the scavenger concentration or extending the cleavage time can be beneficial.
-
Minimize Cysteine Racemization: When activating the pseudoproline dipeptide, use an additive like HOBt or 6-Cl-HOBt to suppress racemization.[7] Using a hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIPEA can also reduce the risk of racemization during coupling.[9]
-
Prevent Piperidine Adducts: While the pseudoproline itself doesn't directly cause this, ensure thorough washing after Fmoc deprotection to remove residual piperidine. If this side product is persistent, consider using DBU in the deprotection solution, but be cautious as DBU can promote aspartimide formation.[12]
Frequently Asked Questions (FAQs)
Q1: How exactly do cysteine-derived pseudoprolines prevent peptide aggregation?
Cysteine-derived pseudoprolines, which are thiazolidine-based dipeptides, prevent aggregation through a conformational disruption mechanism.[1][2]
-
Backbone Kink: The five-membered thiazolidine ring forces a "kink" in the peptide backbone, similar to the effect of a natural proline residue.[2][4][5]
-
Cis-Amide Bond Preference: This kink favors the formation of a cis-amide bond with the preceding amino acid residue, as opposed to the more common trans-amide bond.[2]
-
Disruption of β-Sheets: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds that create stable β-sheet structures.[6] The cis-amide bond induced by the pseudoproline disrupts the regular, linear geometry required for β-sheet formation, thereby preventing the peptide chains from associating with each other.[2][4]
-
Improved Solvation: By keeping the peptide chains from aggregating, they remain better solvated by the synthesis solvent (e.g., DMF or NMP), which improves the accessibility of the N-terminus for subsequent coupling and deprotection reactions.[1][2]
Caption: Mechanism of aggregation prevention by pseudoprolines.
Q2: What are the guidelines for placing a cysteine-derived pseudoproline in a peptide sequence?
Strategic placement is crucial for maximizing the effectiveness of pseudoproline dipeptides.
| Guideline | Rationale | Source(s) |
| Placement | Insert the pseudoproline dipeptide just before a known or predicted hydrophobic, aggregation-prone region of the peptide sequence. | [5] |
| Spacing | Maintain a spacing of at least 5-6 amino acids between pseudoproline units or between a pseudoproline and a natural proline residue. | [5] |
| Minimum Separation | A minimum of two amino acids should separate any two backbone-disrupting elements (e.g., two pseudoprolines, or a pseudoproline and a Pro). | [5] |
| Avoid C-terminal Use | While possible, placing a pseudoproline at the very C-terminus is generally not done unless for specific fragment condensation strategies. |
Q3: How do cysteine-derived pseudoprolines compare to other aggregation-disrupting strategies like Hmb protection?
Both pseudoprolines and 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids are designed to disrupt interchain hydrogen bonding. However, studies have shown that pseudoproline incorporation is generally superior.[13][14]
-
Pseudoprolines: Act by introducing a conformational "kink" in the peptide backbone, which is a very efficient way to break secondary structure formation.[2][5] Couplings of the pseudoproline dipeptide are generally efficient.
-
Hmb-Protected Amino Acids: Work by providing a bulky group on the backbone amide nitrogen, which physically blocks hydrogen bond formation. A significant drawback is that the coupling of the amino acid immediately following the Hmb-protected residue can be slow and incomplete.[13]
In a direct comparative study, pseudoproline incorporation resulted in substantially purer crude peptides compared to Hmb backbone protection due to more reliable coupling efficiencies.[13]
Q4: What analytical techniques are best for detecting and quantifying peptide aggregation?
A multi-faceted approach using orthogonal techniques is recommended for a comprehensive understanding of aggregation.
| Technique | Principle | Application | Source(s) |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than monomers. | Quantifying soluble oligomers and higher-order aggregates. | [15][16] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size. | Detecting the presence and size distribution of aggregates in solution. | [16][17] |
| UV-Vis Spectroscopy (Turbidity) | Aggregates scatter light, leading to an apparent increase in absorbance at wavelengths like 350 nm. | A simple, quick method to assess the onset of aggregation (turbidity). | [15] |
| Fluorescence Spectroscopy | Uses intrinsic (e.g., Tryptophan) or extrinsic (e.g., Thioflavin T) dyes to monitor changes in the local environment or the formation of specific aggregate structures like amyloid fibrils. | Highly sensitive detection of early-stage aggregation and conformational changes. | [15][18][19] |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field to determine their size, shape, and association state. | Provides detailed information on the size and distribution of different aggregate species. |
Experimental Protocols
Protocol 1: Manual Coupling of a Cysteine-Derived Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a pseudoproline dipeptide (e.g., Fmoc-Xaa-Cys(ψDmp,HPro)-OH) into a growing peptide chain during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents)
-
Base (e.g., DIPEA or TMP) (10 equivalents for DIPEA, 5 for TMP)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents for monitoring
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.
-
Add the base (10 eq. DIPEA or 5 eq. TMP) to the activated dipeptide solution and mix thoroughly.
-
Immediately add the activated solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6][8]
-
Perform a TNBS test to confirm complete coupling (a negative result indicates completion).
-
If the reaction is incomplete, extend the coupling time for another hour or repeat the coupling step with fresh reagents.[8]
-
Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Caption: Workflow for coupling a pseudoproline dipeptide.
References
-
Wikipedia, "Pseudoproline," Wikipedia, The Free Encyclopedia. [Link]
- García, M. C., et al., "Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods," Molecules, 2021.
-
AAPPTec Peptides, "Pseudoproline Dipeptides," AAPPTec Website. [Link]
- Abedini, A., & Raleigh, D. P., "Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide," Organic Letters, 2005.
-
AAPPTec Peptides, "Pseudoproline Dipeptides," AAPPTec Website, 2019. [Link]
- Jiskoot, W., et al., "Factors affecting the physical stability (aggregation) of peptide therapeutics," Pharmaceutical Research, 2012.
-
AAPPTec, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," AAPPTec Website. [Link]
-
APC Ltd, "5 must-know techniques for analyzing protein aggregation," APC Website, 2021. [Link]
- Malm, E., et al.
-
Intertek, "Protein Aggregation Analysis," Intertek Website. [Link]
-
EurekAlert!, "Exploring peptide clumping for improved drug and material solutions," AAAS EurekAlert!, 2024. [Link]
- Li, Y., et al.
-
Drug Target Review, "Elucidating the aggregation rules for short peptides," Drug Target Review, 2024. [Link]
-
Fidabio, "Aggregation in drug development: a challenge that can be avoided," Fidabio Website, 2023. [Link]
-
NanoReach, "Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering," Medium, 2023. [Link]
- Biondani, G., & Bräse, S., "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides," Frontiers in Bioengineering and Biotechnology, 2020.
-
AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry," AAPPTec Website. [Link]
- Beyermann, M.
-
CEM Corporation, "Overview of Solid Phase Peptide Synthesis (SPPS)," CEM Website. [Link]
- Han, Y., et al., "Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides," Journal of Peptide Research, 1997.
- Coin, I.
- Sampson, W. R., et al., "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study," Journal of Peptide Science, 1999.
- Amblard, M., et al., "Methods and protocols of modern solid phase peptide synthesis," Molecular Biotechnology, 2006.
- Chen, Z., et al., "Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions," Chemistry – An Asian Journal, 2020.
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. approcess.com [approcess.com]
- 16. Protein Aggregation Analysis [intertek.com]
- 17. medium.com [medium.com]
- 18. mdpi.com [mdpi.com]
- 19. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cysteine Desulfurization in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with cysteine-containing peptides. Cysteine is a uniquely reactive amino acid, and its thiol side chain, while essential for structure and function, is prone to several side reactions. One of the most common and problematic is desulfurization, the loss of sulfur from the cysteine side chain.
This resource provides in-depth, field-proven insights to help you identify, troubleshoot, and, most importantly, prevent cysteine desulfurization in your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is cysteine desulfurization and why is it a problem?
Cysteine desulfurization is a side reaction where the thiol group (-SH) of a cysteine residue is eliminated, ultimately converting the cysteine into an alanine residue. This corresponds to a mass loss of 32 Da (loss of S) or 34 Da (loss of H₂S) from the target peptide. The process often proceeds through a dehydroalanine (Dha) intermediate via a β-elimination mechanism.[1][2]
This modification is highly problematic as it results in a primary sequence error, leading to a loss of the desired product, complicating purification, and yielding a final peptide that lacks the critical structural and functional properties conferred by the cysteine residue, such as the ability to form disulfide bridges.[3][4]
Q2: What are the primary causes of desulfurization during peptide synthesis?
Desulfurization can be triggered at several stages of Fmoc-based SPPS:
-
During Fmoc Deprotection: Repeated exposure to basic conditions (e.g., piperidine) during the removal of the Fmoc protecting group can initiate β-elimination, especially for C-terminal cysteine residues.[5][6]
-
During Final Cleavage: The highly acidic conditions of the final cleavage from the resin, typically using trifluoroacetic acid (TFA), can promote desulfurization. This is exacerbated by the presence of carbocations generated from acid-labile side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups).[7][8]
-
Elevated Temperatures: Heating during synthesis cycles to improve coupling efficiency or during sample preparation (e.g., with the reducing agent TCEP) can significantly accelerate the rate of desulfurization.[1][2][9][10]
Q3: How can I detect cysteine desulfurization in my crude peptide?
The primary method for detection is Mass Spectrometry (MS) , typically coupled with High-Performance Liquid Chromatography (HPLC).[11] Look for peaks in your mass spectrum corresponding to:
-
[M-32] : Mass of the target peptide minus 32 Da (loss of a sulfur atom).
-
[M-34] : Mass of the target peptide minus 34 Da (loss of H₂S).
These masses indicate the conversion of one or more cysteine residues to alanine. In your HPLC or UPLC chromatogram, the desulfurized peptide will appear as a distinct, often closely eluting, impurity peak.[11]
Troubleshooting Guide: Diagnosing and Solving Desulfurization
If you have detected desulfurization in your peptide, this guide will help you pinpoint the cause and implement a solution.
Symptom: My LC-MS analysis shows a significant peak at [M-32] or [M-34] after TFA cleavage.
This is the classic sign of desulfurization. Use the following decision tree to identify the likely cause and find the appropriate solution.
Caption: Troubleshooting flowchart for cysteine desulfurization.
Preventative Strategies & Best Practices
Proactively preventing desulfurization is far more effective than trying to remove the byproduct during purification.
Optimize Your Cleavage Cocktail
The composition of your TFA cleavage cocktail is the single most critical factor in preventing desulfurization. Carbocations generated from protecting groups are highly reactive and must be neutralized by "scavengers."
Mechanism of Scavenging
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csbio.com [csbio.com]
- 11. ijsra.net [ijsra.net]
Validation & Comparative
A Head-to-Head Comparison of S-p-methoxybenzyl-D-cysteine and S-trityl-D-cysteine in Fmoc SPPS
A Senior Application Scientist's Guide to Selecting the Optimal Cysteine Protection Strategy
For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides is a foundational yet intricate task. The nucleophilic thiol side chain of cysteine necessitates robust protection during Fmoc solid-phase peptide synthesis (SPPS) to prevent deleterious side reactions, including oxidation and alkylation. The choice of the S-protecting group is a critical decision that profoundly impacts coupling efficiency, stereochemical integrity, and the final purity of the target peptide.
This guide provides an in-depth, objective comparison of two commonly employed protected D-cysteine derivatives: S-p-methoxybenzyl-D-cysteine (Fmoc-D-Cys(Mob)-OH) and S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH). We will explore the nuances of their chemical properties, performance in SPPS, and provide data-driven recommendations to guide your selection process.
Understanding the Core Differences: Acid Lability and Steric Hindrance
The fundamental distinction between the Trityl (Trt) and p-methoxybenzyl (Mob) protecting groups lies in their acid lability and steric bulk. The Trt group, a triphenylmethyl moiety, is significantly more sterically hindered and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide deprotection from the solid support.[1][2] In contrast, the Mob group is a benzyl-type protection that is more stable to acid and typically requires harsher conditions, such as treatment with strong acids like hydrogen fluoride (HF) or boiling TFA, for its removal.[3][4] This difference in acid sensitivity is the primary determinant of their respective applications and the design of cleavage protocols.
The stability of the carbocation formed during acid-mediated deprotection directly influences the ease of removal.[5] The triphenylmethyl cation (Trityl) is highly stabilized through resonance, making the S-Trt bond susceptible to cleavage by moderate concentrations of TFA.[6] The p-methoxybenzyl cation is less stable, necessitating stronger acidic conditions for efficient cleavage.[7]
Performance in Fmoc SPPS: A Comparative Analysis
The choice between Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Mob)-OH has significant implications for several key aspects of peptide synthesis.
Racemization and Epimerization
A significant challenge in the synthesis of cysteine-containing peptides is the propensity for racemization at the α-carbon, particularly during the coupling of the protected cysteine residue.[8] This is especially pronounced with base-mediated activation methods.[8] Studies have shown that the sterically bulky Trityl group can lead to higher levels of racemization compared to less bulky protecting groups.[8][9] For instance, under basic activation conditions, racemization with Fmoc-Cys(Trt)-OH can be as high as 8.0%, while the less bulky diphenylmethyl (Dpm) group shows significantly lower racemization at 1.2%.[8][10] While direct comparative data for Mob under identical conditions is less common in recent literature, the trend suggests that increased steric hindrance correlates with a higher risk of epimerization.
For C-terminal cysteine residues, another critical side reaction is β-elimination, which can be catalyzed by the piperidine used for Fmoc deprotection, leading to the formation of dehydroalanine.[11][12] This can be followed by the addition of piperidine, resulting in a 3-(1-piperidinyl)alanine byproduct.[12] The use of bulky protecting groups like Trityl can help to minimize, but not entirely eliminate, this side reaction.[12]
Cleavage and Deprotection Strategies
The disparate acid labilities of the Trt and Mob groups necessitate distinct cleavage cocktails.
S-trityl-D-cysteine: The Trt group is designed to be removed concurrently with other acid-labile side-chain protecting groups (e.g., Boc, tBu) and cleavage from the resin during the final TFA step.[1] A standard cleavage cocktail for a Trt-protected cysteine-containing peptide is typically composed of TFA, a scavenger to trap the liberated trityl cations, and water.[13][14] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane, preventing side reactions such as re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[15] The use of thiol scavengers like 1,2-ethanedithiol (EDT) is also crucial to maintain the cysteine in its reduced state and prevent disulfide bond formation during cleavage.[15]
S-p-methoxybenzyl-D-cysteine: The Mob group's stability to standard TFA cleavage cocktails makes it unsuitable for routine synthesis where simultaneous deprotection is desired.[3] Its removal requires harsher acidic conditions, which are more characteristic of Boc-SPPS strategies.[4][16] However, this stability can be leveraged for orthogonal protection schemes in Fmoc-SPPS, where selective deprotection of other groups is required while the cysteine thiol remains protected.[3] For instance, one could selectively deprotect a highly acid-labile group like Mmt (4-methoxytrityl) in the presence of Mob.[17][18]
| Protecting Group | Derivative | Typical Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Fmoc-D-Cys(Trt)-OH | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O/EDT)[13][15] | Cost-effective; labile to standard TFA cleavage, simplifying the workflow.[1][9] | Prone to racemization[8][9]; risk of β-piperidinylalanine formation[12]; incomplete deprotection requires optimized cleavage cocktails. |
| p-Methoxybenzyl (Mob) | Fmoc-D-Cys(Mob)-OH | Strong acids (e.g., HF, boiling TFA)[3][4] | Useful for orthogonal protection strategies in complex syntheses.[3] | Requires harsh cleavage conditions not typically compatible with standard Fmoc-SPPS; potential for side reactions under strong acid treatment.[3][19] |
Experimental Protocols
Standard Cleavage Protocol for a Peptide Containing S-trityl-D-cysteine
This protocol outlines the final cleavage and deprotection of a peptide synthesized on a solid support containing one or more D-Cys(Trt) residues.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K modified): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[13]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon gas stream
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[20]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a gentle stream of nitrogen or argon gas.
Caption: Workflow for the cleavage and deprotection of a peptide containing S-trityl-D-cysteine.
Conclusion and Recommendations
The selection between S-p-methoxybenzyl-D-cysteine and S-trityl-D-cysteine is dictated by the overall synthetic strategy.
Fmoc-D-Cys(Trt)-OH is the pragmatic choice for the routine synthesis of linear or simple cyclic peptides where the final product requires a free cysteine thiol. Its compatibility with standard Fmoc-SPPS cleavage conditions makes it a cost-effective and workflow-efficient option.[1][9] However, researchers must be vigilant about the potential for racemization, especially when using base-mediated coupling reagents, and should employ optimized cleavage cocktails with effective scavengers to ensure complete deprotection and minimize side reactions.[8][15]
Fmoc-D-Cys(Mob)-OH , on the other hand, is a specialized reagent best suited for complex synthetic endeavors that require an orthogonal protection strategy.[3] Its stability to TFA allows for the selective deprotection of other side-chain protecting groups, enabling the synthesis of peptides with multiple, regioselectively formed disulfide bonds or other site-specific modifications. Its use is less common in standard Fmoc-SPPS due to the requirement for harsh deprotection conditions that can compromise peptide integrity.
References
- Coin, I., et al. (2007). "Fmoc-based solid-phase peptide synthesis: A practical approach.
- Barlos, K., et al. (1996). "Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 47(3), 148-153.
-
Ningbo Inno Pharmchem Co., Ltd. "The Importance of Mmt Protection in Peptide Synthesis with Fmoc-D-Cys(Mmt)-OH." Available at: [Link]
-
Nowick, J.S. (2018). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine. Available at: [Link]
- Koide, T., et al. (1991). "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups." Peptide Science, 28(2), 113-120.
-
Aapptec. "Cleavage Cocktails; Reagent B." Available at: [Link]
- Li, X., et al. (2023). "An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds." Marine Drugs, 21(3), 168.
- Fields, G.B. (2001). "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Current Protocols in Protein Science, Chapter 18, Unit 18.6.
- Payne, R.J. & Spokoyny, A.M. (2021). "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, 50(17), 9645-9689.
- Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups." Chemical Reviews, 109(6), 2455-2504.
- Albericio, F., et al. (2022). "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." The Journal of Organic Chemistry, 87(24), 16453-16462.
-
Denton, E. (2023). "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage. Available at: [Link]
- Distefano, M.D., et al. (2020). "Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis." The Journal of Organic Chemistry, 85(3), 1614-1625.
- Payne, R.J. & Spokoyny, A.M. (2021). "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, 50(17), 9645-9689.
- Stathopoulos, P., et al. (2013). "Side reactions in the SPPS of Cys-containing peptides." Amino Acids, 44(3), 859-866.
- Kirshenbaum, K., et al. (2016). "Design, Synthesis, and Utility of Defined Molecular Scaffolds." Israel Journal of Chemistry, 56(2-3), 144-160.
- Otaka, A. (2022). "Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions.
- Albericio, F., et al. (2020). "Understanding Acid Lability of Cysteine Protecting Groups." Molecules, 25(17), 3943.
- Koide, T., et al. (1997). "Facile removal of 4‐methoxybenzyl protecting group from selenocysteine." Journal of Peptide Science, 3(4), 221-225.
- Barany, G. & Merrifield, R.B. (1980). "Solid-phase peptide synthesis." In The Peptides, vol. 2, pp. 1-284. Academic Press.
-
Aapptec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists." Available at: [Link]
- Sharma, S.K., et al. (2007). "Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy." Bioorganic & Medicinal Chemistry Letters, 17(21), 5909-5912.
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- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 17. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Cysteine Protection: Evaluating the Stability of Cys(Mob) Against Other S-Protecting Groups
For researchers, scientists, and professionals in drug development, the synthesis of peptides and proteins containing cysteine residues presents a unique set of challenges. The nucleophilic thiol side chain of cysteine is highly reactive, making it susceptible to oxidation and other undesirable side reactions.[1][2] To ensure the integrity of the final product, the thiol group must be masked with a protecting group throughout the synthesis. The selection of an appropriate S-protecting group is therefore a critical decision that can significantly impact the success of a synthetic strategy.[3]
Among the various options available, the p-methoxybenzyl (Mob) group, used in Cys(Mob), is a well-established choice. This guide provides an in-depth, objective comparison of the stability of Cys(Mob) with other commonly used S-protecting groups, supported by experimental data and detailed protocols.
The Imperative of Orthogonal Protection in Complex Peptide Synthesis
In the synthesis of complex peptides, particularly those with multiple disulfide bonds, the ability to selectively remove one protecting group while others remain intact is paramount. This concept, known as "orthogonality," allows for the regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many peptides and proteins.[1][4] The choice of S-protecting groups with different deprotection conditions is the cornerstone of this strategy.
Comparative Stability of S-Protecting Groups
The stability of a protecting group is not absolute but is highly dependent on the chemical environment. Here, we evaluate the stability of Cys(Mob) and other common S-protecting groups under conditions frequently encountered in peptide synthesis.
Acid Lability: A Key Determinant in Boc and Fmoc Strategies
In solid-phase peptide synthesis (SPPS), two main strategies are employed: Boc (tert-butyloxycarbonyl) chemistry, which utilizes trifluoroacetic acid (TFA) for Nα-deprotection, and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which uses a base like piperidine. The stability of S-protecting groups to acid is a critical consideration in both.
The Cys(Mob) group is known to be labile to strong acids.[1] While it is largely stable to the repetitive TFA treatments used in Boc-SPPS, some studies have shown that partial deprotection (~10%) can occur with extended exposure.[1] This premature deprotection can lead to side reactions, such as the formation of t-butyl adducts from the Boc-group cleavage.[1] For the synthesis of long peptides requiring numerous TFA deprotection steps, a more robust protecting group might be necessary.[1][5]
Table 1: Comparative Acid Stability of Common S-Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability Profile |
| Mob (p-methoxybenzyl) | 4-MeO-C₆H₄-CH₂- | Strong acids (HF, TFMSA/TFA)[5] | Labile to strong acid, moderately stable to TFA.[1] |
| Trt (Trityl) | (C₆H₅)₃C- | Mild acid (e.g., 1-5% TFA in DCM)[3] | Highly acid-labile.[3] |
| Mmt (Monomethoxytrityl) | (4-MeO-C₆H₄)(C₆H₅)₂C- | Very mild acid (e.g., 1% TFA in DCM)[5][6] | More acid-labile than Trt.[6] |
| Acm (Acetamidomethyl) | CH₃CONHCH₂- | Mercury(II) acetate, Iodine[3][5] | Stable to strong acids (TFA, HF).[3][5] |
| tBu (tert-Butyl) | (CH₃)₃C- | Strong acids (HF), Hg(OAc)₂[1][3] | Stable to TFA.[1] |
| Dpm (Diphenylmethyl) | (C₆H₅)₂CH- | High concentrations of TFA (up to 90%)[7] | Stable to low concentrations of TFA.[7] |
The acid lability of these groups is directly related to the stability of the carbocation formed during cleavage.[8][9] The electron-donating methoxy group in Mob stabilizes the resulting benzyl carbocation, but not to the same extent as the three phenyl rings of the trityl group. This explains why Mob requires stronger acidic conditions for complete removal compared to Trt.[8]
Orthogonal Stability: Enabling Regioselective Disulfide Bond Formation
The ability to selectively deprotect cysteine residues is crucial for synthesizing peptides with multiple, defined disulfide bridges.[4] This requires a set of protecting groups that can be removed under mutually exclusive conditions.
Table 2: Orthogonal Stability of S-Protecting Groups
| Protecting Group | Stable To | Labile To |
| Mob | Mild acid, base | Strong acid (HF, TFMSA)[5] |
| Trt | Base, Pd(0) | Mild acid (e.g., 1% TFA)[3] |
| Acm | Acid, Base, Pd(0) | Hg(II), I₂[3][5] |
| tBu | TFA, I₂ | Strong Acid (HF), Hg(OAc)₂[1][3] |
| Fm (9-Fluorenylmethyl) | Acid, HF | Base (e.g., Piperidine)[5][6] |
| StBu (S-tert-butylthio) | TFA | Reducing agents (e.g., thiols)[3] |
Experimental Protocols for Stability Evaluation
To empirically determine the stability of a protecting group, a systematic experimental approach is necessary.
Protocol 1: Acid Stability Assay
This protocol assesses the stability of an S-protecting group to acidic conditions, such as those used in SPPS cleavage.
Objective: To quantify the rate of deprotection of a Cys(PG)-containing peptide in a TFA cocktail.
Materials:
-
Protected peptide
-
TFA (Trifluoroacetic acid)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, thioanisole)
-
Dichloromethane (DCM)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare the Cleavage Cocktail: A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For Cys(Mob), thioanisole may also be included.[10][11]
-
Reaction Setup: Dissolve the protected peptide in the cleavage cocktail at a known concentration.
-
Time-Course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of cold diethyl ether to precipitate the peptide.
-
Analysis: Analyze the precipitated peptide by HPLC and mass spectrometry to determine the ratio of protected to deprotected peptide.
Diagram: Acid Stability Experimental Workflow
Caption: Workflow for assessing acid stability of S-protecting groups.
Protocol 2: Orthogonal Deprotection Verification
This protocol verifies the selective removal of one protecting group in the presence of another.
Objective: To confirm the selective deprotection of Cys(Acm) in the presence of Cys(Mob).
Materials:
-
Peptide with both Cys(Acm) and Cys(Mob)
-
Iodine (I₂)
-
Methanol/DCM
-
Strong acid (e.g., HF or TFMSA)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Selective Acm Deprotection: Dissolve the dual-protected peptide in a solution of iodine in methanol/DCM.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed and the Cys(Mob)-containing, disulfide-bridged peptide is formed.
-
Analysis 1: Confirm the structure of the product by mass spectrometry.
-
Mob Deprotection: Subject the purified, Cys(Mob)-protected peptide to strong acid cleavage (e.g., HF or TFMSA/TFA).
-
Analysis 2: Analyze the final product by HPLC and mass spectrometry to confirm the removal of the Mob group and the integrity of the disulfide bond.
Diagram: Orthogonal Deprotection Workflow
Caption: Workflow for verifying orthogonal deprotection of Cys(Acm) and Cys(Mob).
Conclusion: Strategic Selection of S-Protecting Groups
The choice of an S-protecting group is a critical decision in peptide synthesis that requires careful consideration of the overall synthetic strategy. Cys(Mob) offers a moderate level of acid stability, making it a suitable choice for many applications, particularly within the Boc-SPPS framework. However, for the synthesis of long peptides or when complete stability to TFA is required, more robust protecting groups like Cys(Acm) or Cys(tBu) may be preferable. For syntheses requiring the regioselective formation of multiple disulfide bonds, a combination of orthogonal protecting groups is essential. By understanding the stability profiles and deprotection kinetics of the available S-protecting groups, researchers can design more efficient and successful synthetic routes for complex cysteine-containing peptides and proteins.
References
A comprehensive list of references is available for further reading and verification.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Protected Peptides: A Comparative Guide to the Mass Spectrometry Analysis of S-p-methoxybenzyl-D-cysteine Containing Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex peptides, the incorporation of modified amino acids is both a powerful tool and a significant analytical challenge. Cysteine residues, with their reactive thiol groups, are frequently protected during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions such as oxidation and disulfide bond scrambling.[1] The S-p-methoxybenzyl (Mob) group is a commonly employed acid-labile protecting group for cysteine, valued for its stability during synthesis and its straightforward removal during final cleavage. However, the very lability that makes it attractive in synthesis can present a significant hurdle in the subsequent mass spectrometric analysis, crucial for sequence verification and purity assessment.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides synthesized with S-p-methoxybenzyl-D-cysteine. We will delve into the nuances of different fragmentation techniques, offering experimental insights and data-driven recommendations to navigate the analytical complexities posed by this protecting group.
The S-p-methoxybenzyl Protecting Group: A Double-Edged Sword in Mass Spectrometry
The p-methoxybenzyl group, with a monoisotopic mass of 121.0626 Da, is introduced to the cysteine thiol via an ether linkage. While stable under the basic conditions of Fmoc-based SPPS, its acid-labile nature means it can be partially or fully cleaved under the acidic conditions often present in mass spectrometry sample preparation and ionization, particularly with certain MALDI matrices.[2] This lability extends into the gas phase, where the protecting group can become a dominant fragmentation pathway, complicating spectral interpretation.
The primary challenge in the mass spectrometry analysis of S-p-methoxybenzyl-D-cysteine containing peptides is the propensity for the neutral loss of the p-methoxybenzyl group upon collisional activation. This results in a significant ion in the MS/MS spectrum corresponding to the precursor ion minus 121.06 Da, which can suppress the generation of sequence-informative b- and y-ions.
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique is paramount in obtaining comprehensive sequence information for peptides containing labile modifications. Here, we compare the performance of three common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for S-p-methoxybenzyl-D-cysteine Peptides | Disadvantages for S-p-methoxybenzyl-D-cysteine Peptides |
| Collision-Induced Dissociation (CID) | Slow heating of ions through collisions with an inert gas, leading to fragmentation at the weakest bonds. | Widely available on most mass spectrometers. Can provide some backbone fragmentation. | Prone to significant neutral loss of the p-methoxybenzyl group, leading to a dominant fragment at [M+nH-121.06]ⁿ⁺ and suppressing sequence-informative ions. |
| Higher-Energy Collisional Dissociation (HCD) | Collisional activation in a higher-pressure cell, leading to faster fragmentation and typically richer fragment ion spectra. | Can generate more backbone fragmentation than CID, potentially overcoming some of the suppression from the neutral loss pathway. | Still susceptible to the neutral loss of the p-methoxybenzyl group, although the effect might be slightly less pronounced than in CID due to the different activation timescale. |
| Electron Transfer Dissociation (ETD) | Transfer of an electron to a multiply charged peptide ion, inducing fragmentation of the peptide backbone while preserving labile modifications. | Excellent for preserving the S-p-methoxybenzyl protecting group, minimizing the neutral loss pathway.[3][4] Generates c- and z-type fragment ions, providing complementary sequence information. | Requires a multiply charged precursor ion (typically ≥2+). Can be less efficient for smaller, singly charged peptides. |
Experimental Data Insights
To illustrate the differences between these techniques, consider a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe-Cys(Mob)-Arg-NH2.
Collision-Induced Dissociation (CID) Analysis:
Upon CID, the MS/MS spectrum is expected to be dominated by a peak corresponding to the neutral loss of the p-methoxybenzyl group (121.06 Da). This occurs through the cleavage of the Cβ-S bond of the cysteine side chain. While some b- and y-ions may be present, their intensities are often significantly reduced, making complete sequence confirmation challenging.
Diagram: CID Fragmentation of a Peptide with S-p-methoxybenzyl-D-cysteine
Caption: CID fragmentation of S-p-methoxybenzyl-D-cysteine peptides.
Electron Transfer Dissociation (ETD) Analysis:
In contrast, ETD is expected to yield a much more informative spectrum for sequencing. By inducing fragmentation of the peptide backbone's N-Cα bonds, ETD largely preserves the protecting group on the cysteine side chain.[3][4] This results in a rich series of c- and z-ions that retain the S-p-methoxybenzyl group, allowing for confident localization of the modified residue and complete sequence verification.
Diagram: ETD Fragmentation of a Peptide with S-p-methoxybenzyl-D-cysteine
Caption: ETD fragmentation of S-p-methoxybenzyl-D-cysteine peptides.
Recommended Experimental Protocol for Mass Spectrometry Analysis
For robust characterization of peptides containing S-p-methoxybenzyl-D-cysteine, a multi-faceted approach is recommended.
Diagram: Recommended Workflow for MS Analysis
Caption: Recommended workflow for the analysis of protected peptides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for infusion or LC-MS analysis.
-
-
Liquid Chromatography (for complex samples):
-
Utilize a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
A shallow gradient is recommended to ensure good separation of the peptide of interest from any synthesis-related impurities.
-
-
Mass Spectrometry:
-
MS1 Full Scan: Acquire a high-resolution full scan to determine the accurate mass and charge state of the precursor ion. Confirm the presence of the S-p-methoxybenzyl group by calculating the expected mass.
-
Data-Dependent Acquisition (DDA):
-
For precursor ions with a charge state of 2+ or higher, acquire both CID (or HCD) and ETD spectra.
-
CID/HCD Method: Set a normalized collision energy in the range of 25-35%. Look for the characteristic neutral loss of 121.06 Da.
-
ETD Method: Use a calibrated reaction time to maximize the number of c- and z-type fragment ions.
-
-
Data Analysis:
-
Analyze the CID/HCD spectra to confirm the presence of the neutral loss, which serves as a diagnostic marker for the S-p-methoxybenzyl group.
-
Utilize the ETD spectra for de novo sequencing or database searching to confirm the peptide sequence. The preservation of the protecting group in the fragment ions will allow for unambiguous localization of the S-p-methoxybenzyl-D-cysteine residue.
-
-
Conclusion and Recommendations
The successful mass spectrometric analysis of peptides synthesized with S-p-methoxybenzyl-D-cysteine hinges on the strategic selection of fragmentation techniques. While conventional CID and HCD methods can provide some information, they are often hampered by the dominant neutral loss of the protecting group.
For unambiguous sequence confirmation and localization of the modified cysteine residue, Electron Transfer Dissociation (ETD) is the superior method . Its ability to preserve the labile S-p-methoxybenzyl group during fragmentation provides a clear and comprehensive picture of the peptide's structure.
Therefore, for researchers working with these challenging yet valuable synthetic peptides, we strongly recommend a workflow that incorporates both a collisional activation method (CID or HCD) to observe the diagnostic neutral loss and an electron-based fragmentation method (ETD) for definitive sequence analysis. This dual-pronged approach ensures the highest level of confidence in the characterization of these important molecules.
References
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. [Link]
-
Mass spectrometry analysis for the determination of side reactions for cyclic peptides prepared from an Fmoc/tBu/Dmab protecting group strategy. Letters in Peptide Science. [Link]
-
Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]
-
Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PMC. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. PubMed. [Link]
-
Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. ResearchGate. [Link]
-
Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. PubMed. [Link]
-
ETD versus CID dissociation of peptides. A) ETD triggers c/z type... ResearchGate. [Link]
-
Peptide backbone fragmentation initiated by side-chain loss at cysteine residue in matrix-assisted laser desorption/ionization in-source decay mass spectrometry. PubMed. [Link]
-
Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. PMC. [Link]
-
Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation. PMC. [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides. PMC. [Link]
-
Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. MDPI. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. [Link]
-
Mass spectrometry of peptides and proteins. Elsevier. [Link]
-
Mass spectrometry of cysteine-containing peptides. PubMed. [Link]
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]
-
Neutral loss statistics. Relative abundance in Cys CAM, Asn, Gln, Arg,... ResearchGate. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
S-p-methoxybenzyl-D-cysteine proper disposal procedures
An Expert Guide to the Safe Disposal of S-p-methoxybenzyl-D-cysteine
As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, including their safe and responsible disposal. S-p-methoxybenzyl-D-cysteine (CAS 58290-34-9) is a key building block in peptide synthesis, valued for its role as a protected form of D-cysteine.[1][2] While essential for research, its proper disposal is critical for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for managing S-p-methoxybenzyl-D-cysteine waste, grounded in established safety protocols and an understanding of the compound's chemical nature.
PART 1: Core Chemical Profile and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound is essential. S-p-methoxybenzyl-D-cysteine is a non-natural amino acid derivative. While a specific Safety Data Sheet (SDS) for the D-cysteine variant should always be consulted, an SDS for the closely related N-Fmoc-S-(4-methoxybenzyl)-L-cysteine indicates that the compound is not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[3] However, as with any laboratory chemical, it should be handled with care, assuming the potential for mild irritation to the skin, eyes, and respiratory tract.[4]
The key to its disposal lies in its chemical structure: it is a solid organic compound. The p-methoxybenzyl (Mob) group is a common protecting group in peptide synthesis, known to be labile under acidic conditions.[5][6] This reactivity is crucial for its synthetic utility but does not typically pose a hazard in the context of standard disposal procedures.
Key Principle: The primary goal of disposal is to ensure the compound is completely destroyed and does not enter the environment. Therefore, incineration by a licensed waste disposal facility is the preferred method.
PART 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Proper PPE is the foundation of safe chemical handling. The following should be worn at all times when managing S-p-methoxybenzyl-D-cysteine waste.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber.
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : Not typically required under normal use with adequate ventilation. However, if generating dust (e.g., during a large spill cleanup), a NIOSH-approved particulate respirator is recommended.[3]
Caption: Decision tree for the proper disposal route of S-p-methoxybenzyl-D-cysteine waste.
Protocol 3.1: Disposal of Bulk or Unused S-p-methoxybenzyl-D-cysteine
This protocol applies to expired reagents or quantities that are no longer needed.
-
Do Not Dispose Down the Drain : As an organic solid, this compound should never be disposed of via the sanitary sewer system.
-
Container Integrity : Ensure the compound is in its original, tightly sealed container. If the original container is damaged, place it inside a larger, compatible, and sealable container (overpacking).
-
Labeling : The container must be clearly labeled with the full chemical name: "S-p-methoxybenzyl-D-cysteine" and CAS number "58290-34-9". Attach your institution's hazardous waste tag. Even if not officially classified as hazardous, it must be treated as chemical waste.
-
Segregation : Store the labeled container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials (e.g., strong acids or oxidizers).
-
Collection : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal, which will be incineration at a licensed facility.
Protocol 3.2: Disposal of Contaminated Labware and Debris
This protocol applies to items like weighing paper, gloves, or paper towels contaminated with small amounts of the solid.
-
Collection : Place all contaminated solid debris directly into a designated solid chemical waste container. This is typically a plastic-lined, puncture-resistant box or a designated pail.
-
Labeling : Ensure the solid waste container is clearly labeled with its contents.
-
Disposal : When the container is full, seal it and arrange for pickup by your institution's EHS department.
Protocol 3.3: Decontamination of Glassware
-
Initial Rinse : Rinse the glassware with a suitable organic solvent in which the compound is soluble, such as ethanol or methanol.
-
Collect Rinsate : The first solvent rinse is considered hazardous waste. Collect this "rinsate" in a designated liquid hazardous waste container labeled "Halogen-Free Organic Waste."
-
Final Cleaning : After the initial solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.
PART 4: Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial.
| Spill Scenario | Containment & Cleanup Protocol | Disposal |
| Minor Solid Spill (<5g) | 1. Ensure proper PPE is worn. 2. Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne. 3. Carefully sweep the mixture into a dustpan. | 1. Place the collected material into a sealed, labeled hazardous waste bag or container. 2. Dispose of as solid chemical waste according to Protocol 3.2. [3] |
| Major Solid Spill (>5g) | 1. Evacuate and restrict access to the immediate area. 2. Alert your supervisor and contact your institution's EHS department immediately. 3. Do not attempt to clean up a large spill without specific training and authorization. | Managed by trained EHS personnel. |
PART 5: The Final Authority: Institutional and Regulatory Compliance
This guide provides a robust framework based on chemical safety principles. However, it is critical to remember that all waste disposal must comply with local, state, and federal regulations, as well as the specific policies of your institution.
Trustworthiness through Verification: Before proceeding, always take these two steps:
-
Consult the SDS : Obtain the specific Safety Data Sheet from the manufacturer of your S-p-methoxybenzyl-D-cysteine. The disposal considerations section (Section 13) provides the manufacturer's official guidance.
-
Contact Your EHS Office : Your institution's Environmental Health & Safety department is the ultimate authority on disposal procedures at your facility. They will provide the correct waste containers, labels, and pickup schedules.
By adhering to these detailed protocols, researchers can ensure that the lifecycle of S-p-methoxybenzyl-D-cysteine is managed safely, responsibly, and in full regulatory compliance.
References
- Vertex AI Search, Chemical behaviour of S‐p‐methoxybenzyl cysteine sulfoxide under acidic conditions. Accessed January 15, 2026.
- PubMed Central, Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Accessed January 15, 2026.
- Taylor & Francis Online, Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Accessed January 15, 2026.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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